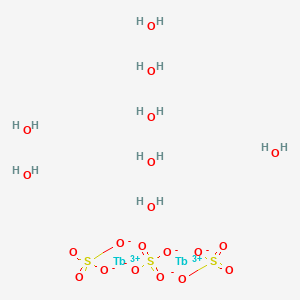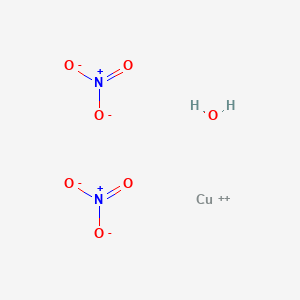
Terbium(III)-sulfat-Oktahydrat
Übersicht
Beschreibung
Terbium(III) sulfate octahydrate is a chemical compound with the formula Tb₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate and is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light. This compound is primarily used in various scientific and industrial applications due to its luminescent properties .
Wissenschaftliche Forschungsanwendungen
Terbium(III) sulfate octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a dopant in various materials to enhance their luminescent properties.
Biology: Employed in bioimaging and as a fluorescent marker due to its green fluorescence under UV light.
Medicine: Investigated for potential use in medical imaging and diagnostic tools.
Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance magnets and other advanced materials
Wirkmechanismus
Target of Action
Terbium(III) sulfate octahydrate is a chemical compound with the formula Tb2(SO4)3·8H2O . It is primarily used in scientific research and in the production of certain types of ceramics
Mode of Action
As a lanthanide, terbium(iii) ions have unique photophysical properties, including high luminescence and long emission lifetimes, which can be exploited in various material science applications .
Result of Action
It’s worth noting that terbium ions can be used in fluorescence microscopy due to their luminescent properties .
Action Environment
The action of Terbium(III) sulfate octahydrate can be influenced by environmental factors such as temperature and pH. For instance, it loses its crystalline water when heated to 360°C . Its solubility in water is also temperature-dependent, with a solubility of 3.56g per 100ml of water at 20°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium(III) sulfate octahydrate can be synthesized by reacting terbium(III,IV) oxide with concentrated sulfuric acid. The reaction typically involves dissolving terbium(III,IV) oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The reaction can be represented as follows:
Tb4O7+6H2SO4→2Tb2(SO4)3+3H2O
The resulting solution is then allowed to crystallize, forming colorless octahydrate crystals .
Industrial Production Methods: In industrial settings, the production of terbium(III) sulfate octahydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced as a byproduct during the extraction and refinement of terbium from its ores .
Analyse Chemischer Reaktionen
Types of Reactions: Terbium(III) sulfate octahydrate primarily undergoes reactions typical of lanthanide sulfates. These include:
Oxidation and Reduction: Terbium can exist in multiple oxidation states, but in this compound, it is in the +3 state. It can be reduced or oxidized under specific conditions to form other terbium compounds.
Substitution Reactions: The sulfate ions in terbium(III) sulfate octahydrate can be replaced by other anions in substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert terbium(III) to higher oxidation states.
Reduction: Reducing agents such as hydrogen can reduce terbium(III) to lower oxidation states.
Substitution: Reactions with other sulfates or halides can lead to the formation of different terbium salts.
Major Products:
Oxidation: Terbium(IV) oxide (TbO₂)
Reduction: Terbium(II) compounds
Substitution: Terbium halides (e.g., terbium chloride) and other terbium salts.
Vergleich Mit ähnlichen Verbindungen
- Terbium(III) chloride (TbCl₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
- Terbium(III) oxide (Tb₂O₃)
Comparison:
- Luminescence: Terbium(III) sulfate octahydrate is unique in its strong green fluorescence, which is more pronounced compared to some other terbium compounds.
- Solubility: Terbium(III) sulfate octahydrate is soluble in water, making it easier to handle in aqueous solutions compared to terbium(III) oxide, which is less soluble.
- Applications: While terbium(III) chloride and terbium(III) nitrate are also used in luminescent applications, terbium(III) sulfate octahydrate is preferred in certain contexts due to its specific emission properties and stability .
Eigenschaften
IUPAC Name |
terbium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFZSUHOIHUFR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583439 | |
| Record name | Terbium(3+) sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13842-67-6 | |
| Record name | Terbium(3+) sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium(III) sulfate octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















